molecular formula C13H19BrO B13554025 1-(2-Bromo-1-butoxyethyl)-3-methylbenzene

1-(2-Bromo-1-butoxyethyl)-3-methylbenzene

Cat. No.: B13554025
M. Wt: 271.19 g/mol
InChI Key: GVFDZUIGTYRWKN-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-butoxyethyl)-3-methylbenzene is an organic compound with the molecular formula C13H19BrO It is a derivative of benzene, featuring a bromine atom and a butoxyethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1-butoxyethyl)-3-methylbenzene typically involves the bromination of 1-butoxy-3-methylbenzene. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually conducted in an inert solvent such as carbon tetrachloride or chloroform at a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-1-butoxyethyl)-3-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substitution: 1-(2-Hydroxy-1-butoxyethyl)-3-methylbenzene.

    Oxidation: 1-(2-Oxo-1-butoxyethyl)-3-methylbenzene.

    Reduction: 1-(2-Butoxyethyl)-3-methylbenzene.

Scientific Research Applications

1-(2-Bromo-1-butoxyethyl)-3-methylbenzene finds applications in various fields of scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1-butoxyethyl)-3-methylbenzene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in electrophilic substitution reactions, while the butoxyethyl group can engage in hydrogen bonding and van der Waals interactions. These interactions influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

  • 1-(2-Bromo-1-butoxyethyl)-4-methylbenzene
  • 1-(2-Bromo-1-butoxyethyl)-2-methylbenzene
  • 1-(2-Bromo-1-butoxyethyl)-4-cyclopentylbenzene

Comparison: 1-(2-Bromo-1-butoxyethyl)-3-methylbenzene is unique due to the position of the methyl group on the benzene ring, which influences its chemical reactivity and physical properties. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C13H19BrO

Molecular Weight

271.19 g/mol

IUPAC Name

1-(2-bromo-1-butoxyethyl)-3-methylbenzene

InChI

InChI=1S/C13H19BrO/c1-3-4-8-15-13(10-14)12-7-5-6-11(2)9-12/h5-7,9,13H,3-4,8,10H2,1-2H3

InChI Key

GVFDZUIGTYRWKN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(CBr)C1=CC=CC(=C1)C

Origin of Product

United States

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